molecular formula C21H15ClFN3S B3001014 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine CAS No. 688355-72-8

2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine

Cat. No.: B3001014
CAS No.: 688355-72-8
M. Wt: 395.88
InChI Key: YMFGURULCPGIBC-UHFFFAOYSA-N
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Description

This quinazoline derivative features a 4-fluorophenylamine group at position 4 and a 3-chlorophenylmethylsulfanyl moiety at position 2. Quinazolines are heterocyclic scaffolds widely explored in medicinal chemistry due to their versatility in targeting enzymes (e.g., kinases) and receptors (e.g., histamine receptors) . The sulfanyl group at position 2 and halogenated aryl substituents are critical for modulating bioactivity, solubility, and pharmacokinetics.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3S/c22-15-5-3-4-14(12-15)13-27-21-25-19-7-2-1-6-18(19)20(26-21)24-17-10-8-16(23)9-11-17/h1-12H,13H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFGURULCPGIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.

    Introduction of the 3-chlorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable quinazoline derivative with 3-chlorobenzyl mercaptan in the presence of a base such as sodium hydride.

    Attachment of the 4-fluorophenyl Group: The final step is the amination of the quinazoline derivative with 4-fluoroaniline under catalytic conditions, often using palladium catalysts in the presence of a ligand and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Halogenation using reagents like bromine or chlorination agents under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines from nitro derivatives.

    Substitution: Halogenated derivatives of the phenyl rings.

Scientific Research Applications

2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in oncology, due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. For instance, it may inhibit tyrosine kinases, which are crucial for the signaling pathways that regulate cell division and survival. By binding to the ATP-binding site of these kinases, the compound can prevent the phosphorylation of downstream targets, thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 3-chlorophenylmethylsulfanyl group distinguishes this compound from other quinazolines. Key comparisons include:

Compound Name Position 2 Substituent Biological Activity (IC₅₀ or pKᵢ) Target/Application Reference
Target Compound 3-Cl-C₆H₄-CH₂S- Not reported Antitumor (inferred)
N-(4-fluorophenyl)-2-(methylthio)quinazolin-4-amine (9c) CH₃S- 0.18 μM Antitumor (MGC-803 cells)
2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine Morpholine N/A (QSAR study) Structural optimization
VUF10499 (H₄R inverse agonist) 6-Cl, 2-(4-methylpiperazin-1-yl) pKᵢ = 8.12 Histamine H₄ receptor

Key Observations :

  • The bulkier 3-chlorophenylmethylsulfanyl group in the target compound may enhance hydrophobic interactions compared to the smaller methylthio group in compound 9c .
  • Morpholine or piperazine substituents (e.g., VUF10499) improve solubility and receptor binding .

Substituent Variations at Position 4

The 4-fluorophenylamine group is conserved in many analogues, but substitutions alter activity:

Compound Name Position 4 Substituent Activity Reference
Target Compound 4-F-C₆H₄-NH- Not reported
N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine 3-Cl,4-F-C₆H₃-NH- Antitumor (synthesis intermediate)
N-(4-bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine (3c) 4-Br,2-F-C₆H₃-NH- Intermediate for kinase inhibitors

Key Observations :

  • Nitro or methoxy groups at position 6/7 (e.g., compound 3c) influence redox properties and metabolic stability .

Pharmacological Activity Profiling

Antitumor Activity

  • Compound 9c (methylthio analogue): Exhibits potent activity against gastric cancer cells (MGC-803, IC₅₀ = 0.18 μM) .
  • The 3-chlorophenyl group may improve DNA intercalation or kinase inhibition .
  • N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine : A key intermediate in tyrosine kinase inhibitor synthesis, highlighting the role of chloro-fluoro substituents in targeting oncogenic pathways .

Anti-Inflammatory and Receptor Modulation

  • N-(4-fluorophenyl)quinazolin-4-amine (): Demonstrates anti-inflammatory activity comparable to indomethacin, likely via COX-2 inhibition .
  • VUF10499 : Dual H₁R/H₄R inverse agonist with anti-inflammatory properties in vivo, underscoring quinazoline's versatility in receptor targeting .

Biological Activity

The compound 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClFN2SC_{18}H_{16}ClFN_2S with a molecular weight of 344.85 g/mol. The structure features a quinazoline core, a chlorophenyl group, and a fluorophenyl substituent, which contribute to its biological properties.

Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor properties. In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the nanomolar range against breast (MCF7) and lung (A549) cancer cells, indicating potent anticancer activity .

The mechanism by which quinazoline derivatives exert their antitumor effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, some quinazolines act as inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways, which are critical in tumor growth and metastasis .

Study on Anticancer Properties

A study published in 2021 highlighted the synthesis and evaluation of various quinazoline derivatives, including those structurally related to the compound . The findings indicated that certain derivatives exhibited remarkable selectivity against cancer cell lines, with IC50 values as low as 0.096 μM for EGFR inhibition .

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activity associated with quinazoline derivatives. Compounds have shown broad-spectrum activity against bacterial strains comparable to standard antibiotics .

Data Table: Biological Activity Summary

Activity Type Cell Line/Pathway IC50 Value (μM) Reference
AntitumorMCF70.096
AntitumorA5492.09
AntimicrobialVarious BacteriaComparable to Gentamicin

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